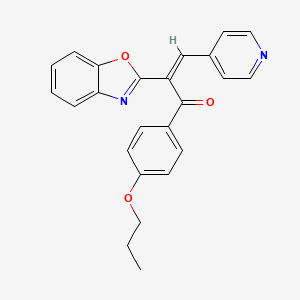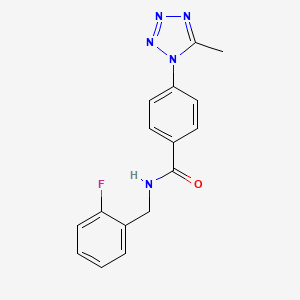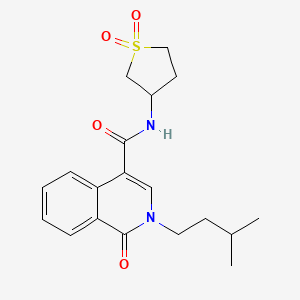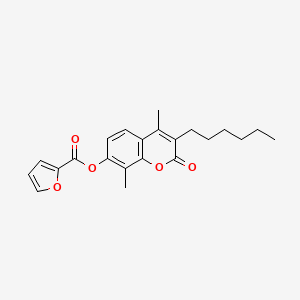
(2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes benzoxazole, propoxyphenyl, and pyridyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the propoxyphenyl and pyridyl groups through condensation and coupling reactions. Key steps may include:
Formation of Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Propoxyphenyl Group: This step often involves the reaction of the benzoxazole intermediate with 4-propoxybenzaldehyde in the presence of a base such as potassium carbonate.
Coupling with Pyridyl Group: The final step may involve a Knoevenagel condensation reaction between the intermediate and 4-pyridinecarboxaldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry
In chemistry, (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as an intermediate in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
相似化合物的比较
Similar Compounds
(2Z)-2-benzoxazol-2-yl-1-phenyl-3-(4-pyridyl)prop-2-en-1-one: Lacks the propoxy group, which may affect its solubility and reactivity.
(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties and biological activity.
Uniqueness
The presence of the propoxyphenyl group in (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and interaction with biological targets. This unique structure may lead to distinct pharmacological or material properties, making it a valuable compound for further research and development.
属性
分子式 |
C24H20N2O3 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C24H20N2O3/c1-2-15-28-19-9-7-18(8-10-19)23(27)20(16-17-11-13-25-14-12-17)24-26-21-5-3-4-6-22(21)29-24/h3-14,16H,2,15H2,1H3/b20-16+ |
InChI 键 |
WWANTYYPCDFSEN-CAPFRKAQSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=NC=C2)/C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12158158.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158166.png)
![2-Imino-10-methyl-1-[(4-methylphenyl)methyl]-3-[(4-methylphenyl)sulfonyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158174.png)
![methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12158180.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158191.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B12158210.png)
![1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12158214.png)
![ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12158223.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B12158233.png)
